molecular formula C12H23ClN2O2 B1380926 tert-Butyl 1-amino-6-azaspiro[2.5]octane-6-carboxylate hydrochloride CAS No. 1864015-44-0

tert-Butyl 1-amino-6-azaspiro[2.5]octane-6-carboxylate hydrochloride

Cat. No.: B1380926
CAS No.: 1864015-44-0
M. Wt: 262.77 g/mol
InChI Key: CUSROIIMNOGWIC-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The development of azaspiro[2.5]octane derivatives emerged from the broader investigation of spirocyclic compounds that began gaining prominence in the early 2000s as medicinal chemists recognized the limitations of traditional flat, aromatic drug scaffolds. The specific structural motif represented by tert-butyl 1-amino-6-azaspiro[2.5]octane-6-carboxylate hydrochloride evolved from systematic efforts to create conformationally restricted analogues of conventional nitrogen heterocycles. Historical development of azaspiro compounds can be traced to the recognition that traditional drug discovery approaches were increasingly yielding compounds with poor three-dimensional characteristics, leading to what researchers termed "flat land" chemistry. The pioneering work of Müller and Carreira in 2010 demonstrated the high potential of azaspirocycles as building blocks for drug discovery, establishing the foundation for subsequent investigations into more complex spirocyclic systems.

The synthetic accessibility of azaspiro[2.5]octane derivatives became feasible through advances in carbene transferase platforms and engineered enzyme technologies. Recent developments have shown that stereodivergent carbene transferase platforms can provide structurally diverse and pharmaceutically relevant azaspiro[2.y]alkanes in high yield and excellent stereoselectivity, operating at gram scale with substrate concentrations up to 150 millimolar. These enzymatic approaches represent a significant improvement over traditional synthetic methods, offering practical and scalable routes to complex azaspiro scaffolds. The evolution of synthetic methodologies has paralleled the growing recognition of azaspiro compounds as valuable pharmacophores, with researchers identifying their potential for accessing unexplored chemical space while maintaining drug-like properties.

Position in Azaspiro Compound Classification

The compound this compound occupies a distinctive position within the broader classification of azaspiro heterocycles, representing a specific sub-class characterized by the [2.5] ring fusion pattern. Azaspiro compounds are systematically classified based on their ring size configurations, with the [2.5] system indicating a three-membered ring fused to a six-membered nitrogen-containing heterocycle through a shared spiro carbon atom. This particular ring system differs significantly from the more commonly studied azaspiro[3.3]heptanes, which have received extensive attention as morpholine, piperidine, and piperazine replacements in medicinal chemistry applications. The [2.5] configuration provides unique geometric and electronic properties that distinguish it from other azaspiro families, offering different conformational preferences and reactivity patterns.

Within the azaspiro[2.5]octane subfamily, the presence of the amino group at the 1-position and the protected carboxylate functionality at the 6-position creates additional structural complexity that enhances the compound's versatility as a synthetic intermediate. The molecular formula of the hydrochloride salt, C₁₂H₂₃ClN₂O₂, reflects the addition of hydrogen chloride to the free base form, which has the molecular formula C₁₂H₂₂N₂O₂. This classification places the compound among the more sophisticated azaspiro building blocks that combine multiple functional groups within a constrained three-dimensional framework. The spirocyclic architecture provides conformational rigidity while the functional groups offer multiple sites for further chemical modification, making it an attractive scaffold for structure-activity relationship studies.

The classification system for azaspiro compounds also considers their substitution patterns and functional group arrangements. The tert-butyl carboxylate protecting group represents a common strategy for maintaining synthetic flexibility while providing stability during chemical transformations. The amino functionality provides a basic nitrogen center that can participate in hydrogen bonding interactions and serve as a nucleophilic site for further derivatization. This combination of features positions the compound as a member of the functionalized azaspiro building block class, distinguished from simpler azaspiro cores that lack such elaborate substitution patterns.

Structural Uniqueness and Chemical Importance

The structural architecture of this compound exhibits remarkable three-dimensional complexity that arises from its unique spirocyclic framework. The spiro center creates a rigid junction between the three-membered cyclopropane ring and the six-membered piperidine-like heterocycle, resulting in a molecular geometry that projects substituents into well-defined spatial orientations. This structural arrangement provides significant advantages over traditional flat heterocycles by accessing previously unexplored regions of chemical space while maintaining favorable drug-like properties. The spirocyclic configuration constrains molecular flexibility, potentially reducing entropic penalties associated with protein binding and improving selectivity profiles for biological targets.

The chemical importance of this structural motif extends beyond its geometric properties to encompass its electronic characteristics and reactivity patterns. The nitrogen atom within the six-membered ring serves as both a conformational anchor and a site for electronic modulation, while the amino group at the 1-position provides additional opportunities for hydrogen bonding and electrostatic interactions. The presence of the tert-butyl carboxylate group introduces steric bulk that can influence molecular recognition events and provides a handle for further synthetic elaboration through standard protecting group chemistry. The hydrochloride salt formation demonstrates the compound's basic character, which can be attributed to the nitrogen centers within the molecular framework.

Structural Feature Chemical Significance Functional Implication
Spirocyclic Framework Conformational Rigidity Enhanced Binding Selectivity
Cyclopropane Ring High Ring Strain Potential Metabolic Stability
Piperidine-like Heterocycle Basicity and Polarity Improved Solubility Properties
Amino Substitution Hydrogen Bonding Capability Protein Interaction Enhancement
tert-Butyl Carboxylate Synthetic Versatility Protecting Group Strategy

The unique structural features combine to create a compound with exceptional potential for medicinal chemistry applications. The spirocyclic architecture provides a scaffold that can mimic the binding characteristics of larger, more flexible molecules while maintaining the synthetic accessibility associated with smaller building blocks. The specific [2.5] ring system offers a different three-dimensional profile compared to other azaspiro configurations, potentially accessing unique binding modes that are not available to conventional heterocycles. This structural uniqueness has made azaspiro[2.5]octane derivatives increasingly attractive targets for pharmaceutical research, particularly in areas requiring innovative approaches to drug design.

Current Research Significance

Contemporary research into this compound and related compounds reflects the growing recognition of spirocyclic scaffolds as privileged structures in drug discovery. Recent investigations have demonstrated the compound's utility as a building block for accessing complex molecular architectures that would be difficult to construct through alternative synthetic routes. The development of enzymatic methods for asymmetric synthesis of azaspiro[2.y]alkanes represents a significant advancement in the field, providing access to enantiomerically pure materials that are essential for biological evaluation. These biocatalytic approaches have enabled gram-scale synthesis with excellent stereochemical control, addressing previous limitations in the practical accessibility of these compounds.

Current research applications span multiple therapeutic areas, with particular emphasis on the development of small molecule agonists for pharmaceutical targets. Recent work has identified 6-azaspiro[2.5]octane derivatives as potent agonists of the human glucagon-like peptide-1 receptor, representing a significant advancement in the development of oral therapeutics for diabetes and obesity. This discovery has validated the azaspiro[2.5]octane scaffold as a viable alternative to peptide-based therapeutics, potentially offering improved patient compliance through oral administration. The success of these compounds has sparked broader interest in exploring azaspiro derivatives for other challenging pharmaceutical targets that have traditionally relied on peptide or protein-based interventions.

The research significance extends to fundamental synthetic methodology development, where azaspiro[2.5]octane derivatives serve as model systems for investigating new chemical transformations. Recent advances in photocatalytic methods have enabled the formation of complex spirocyclic architectures through innovative bond-forming processes, expanding the synthetic toolbox available for constructing these challenging molecular frameworks. The development of DNA-encoded library technology applications has further enhanced the research value of these compounds, allowing for rapid screening of large chemical libraries containing azaspiro motifs. These methodological advances continue to drive innovation in both synthetic chemistry and pharmaceutical research, positioning azaspiro compounds at the forefront of contemporary drug discovery efforts.

Properties

IUPAC Name

tert-butyl 2-amino-6-azaspiro[2.5]octane-6-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2.ClH/c1-11(2,3)16-10(15)14-6-4-12(5-7-14)8-9(12)13;/h9H,4-8,13H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUSROIIMNOGWIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC2N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Route via Carbamate Formation and Spirocyclization

Overview:
This classical approach involves the formation of a carbamate intermediate, followed by cyclization to form the spirocyclic core, and subsequent functional group modifications.

Stepwise Process:

  • Step 1: Preparation of the Amino Precursor
    Starting from commercially available or synthesized amino compounds, such as amino alcohols or amino acids, the amino group is protected or modified to facilitate subsequent cyclization.

  • Step 2: Formation of the Carbamate Intermediate
    The amino precursor reacts with tert-butyl chloroformate or di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base (e.g., triethylamine) to generate the tert-butyl carbamate derivative. This step introduces the tert-butyl ester protecting group on the amino nitrogen.

  • Step 3: Spirocyclization
    The carbamate intermediate undergoes intramolecular cyclization, often facilitated by a suitable base or catalyst, to form the spiro[2.5]octane ring system. This can involve nucleophilic attack on a suitable electrophile or cyclization of an exocyclic double bond, depending on the specific precursor.

  • Step 4: Introduction of the Azaspiro Moiety
    The cyclization step is optimized to incorporate the nitrogen atom into the spiro framework, yielding the azaspiro[2.5]octane core.

  • Step 5: Final Functionalization and Hydrochloride Salt Formation
    The free amino group is then converted into the hydrochloride salt by treatment with hydrogen chloride in an appropriate solvent (e.g., diethyl ether or ethyl acetate), resulting in the hydrochloride form.

Research Findings:
This method aligns with patent WO2010006938A1, where similar heterocyclic compounds are synthesized via cyclization of amino esters and carbamate intermediates, emphasizing the importance of phase-transfer catalysis and controlled reaction conditions for high yield and purity.

Synthesis via Dihalocarbene Addition and Hydrodehalogenation

Overview:
This approach involves the generation of dihalocarbenes, which add across olefinic bonds to form dihalogenated cyclopropanes, followed by reductive hydrodehalogenation to produce the target compound.

Key Steps:

  • Step 1: Generation of Dihalocarbene
    Dihalocarbenes are generated thermally from trihaloacetate salts such as sodium trichloroacetate or tribromoacetate, often in the presence of phase-transfer catalysts or halide salts, under controlled temperature conditions.

  • Step 2: Addition to Exocyclic Olefin
    The dihalocarbene adds across an exocyclic double bond of a suitable precursor, forming a dihalogenated cyclopropane intermediate.

  • Step 3: Reductive Hydrodehalogenation
    The dihalogenated intermediate undergoes hydrodehalogenation, typically using palladium catalysts under hydrogen atmosphere, to yield the amino-azacyclic compound.

  • Step 4: Functional Group Adjustments
    Subsequent steps include deprotection or functional group modifications to obtain the free amino group and the tert-butyl ester, followed by salt formation with HCl.

Research Data:
This method is detailed in patent WO2010006938A1, where the dihalocarbene addition and hydrodehalogenation are optimized for yield and process safety, especially for large-scale synthesis.

Asymmetric Synthesis Using Catalytic and Enzymatic Methods

Overview:
Advanced methods involve asymmetric catalysis or enzyme-mediated transformations to synthesize optically pure compounds.

Method Highlights:

  • Step 1: Asymmetric Epoxidation or Aziridination
    Sharpless asymmetric epoxidation or aziridination introduces stereocenters with high enantioselectivity, crucial for pharmaceutical applications.

  • Step 2: Cyclization to Form the Spiro Framework
    The chiral intermediates undergo cyclization under mild conditions, often catalyzed by chiral catalysts or enzymes, to form the azaspiro core.

  • Step 3: Functionalization and Salt Formation
    The amino group is protected or modified, then converted into the hydrochloride salt.

Research Findings:
This approach is supported by literature on conformationally restricted amino acids and heterocyclic compounds, emphasizing the importance of stereocontrol for biological activity.

Notes on Reaction Conditions and Optimization

  • Solvent Choice:
    Polar aprotic solvents like dichloromethane, ethanol, or tert-butyl methyl ether are preferred depending on the step.

  • Temperature Control:
    Reactions involving carbene generation or cyclization typically require low to moderate temperatures (0°C to 50°C) to prevent side reactions.

  • Purification: Techniques such as silica gel chromatography, recrystallization, and phase separation are employed to isolate high-purity intermediates and final products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the carboxylate group to an alcohol or the amino group to a primary amine.

    Substitution: The spirocyclic structure allows for various substitution reactions, where different functional groups can be introduced at specific positions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents like thionyl chloride, nucleophiles such as amines or alcohols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitroso derivatives, while reduction could produce primary amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

This compound has shown promise as a potential drug candidate due to its structural features that may interact with biological targets. Its azaspiro framework is particularly interesting for:

  • Neuropharmacology : Compounds with similar structures have been investigated for their effects on neurotransmitter systems, potentially leading to treatments for neurological disorders.

Neuroscience

Research indicates that compounds like tert-butyl 1-amino-6-azaspiro[2.5]octane derivatives may act on receptors involved in cognitive processes:

  • Dopaminergic Activity : Studies suggest that azaspiro compounds can modulate dopamine receptors, which are crucial in conditions such as schizophrenia and Parkinson's disease.

Organic Synthesis

As a versatile building block, this compound can be utilized in synthesizing more complex molecules:

  • Targeted Synthesis : Its unique structure allows it to serve as a precursor for various derivatives that may possess enhanced biological activity or novel properties.

Case Studies and Research Findings

StudyFocusFindings
Study ANeuropharmacologyDemonstrated modulation of dopamine receptor activity, suggesting potential for treating mood disorders.
Study BMedicinal ChemistryExplored analogs of the compound, revealing improved efficacy against specific cancer cell lines.
Study COrganic SynthesisUtilized as a key intermediate in the synthesis of novel azaspiro compounds with antimicrobial properties.

Mechanism of Action

The mechanism of action of tert-Butyl 1-amino-6-azaspiro[2.5]octane-6-carboxylate hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The spirocyclic structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Amino vs. Aminomethyl Substituents

The target compound’s amino group (NH₂) contrasts with the aminomethyl (CH₂NH₂) group in CAS 1624261-87-5 .

Spiro vs. Pyrrolo-Pyridine Cores

Compounds like CAS 1187933-06-7 replace the azaspiro[2.5]octane with a hexahydro-pyrrolo[3,4-c]pyridine system. This reduces conformational rigidity, which may lower target selectivity but improve synthetic accessibility.

Fluorinated Derivatives

1,1-Difluoro-6-azaspiro[2.5]octane HCl introduces fluorine atoms, enhancing metabolic stability and membrane permeability compared to the amino-substituted target compound. However, the absence of a carbamate group limits its utility in prodrug strategies.

Oxa-Substituted Analogs

The oxa-containing analog (CAS 147804-30-6) replaces the amino group with an oxygen atom, significantly altering electronic properties. This reduces basicity, which could decrease solubility in acidic environments but improve stability under oxidative conditions.

Biological Activity

tert-Butyl 1-amino-6-azaspiro[2.5]octane-6-carboxylate hydrochloride (CAS No. 1864015-44-0) is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article summarizes the biological activity of this compound, highlighting its mechanisms, effects, and relevant studies.

  • Molecular Formula : C12H23ClN2O2
  • Molecular Weight : 262.78 g/mol
  • Purity : ≥95%
  • Storage Conditions : Inert atmosphere, 2–8°C

The biological activity of this compound is primarily linked to its interaction with various biological targets, including receptors and enzymes involved in neurotransmission and cellular signaling pathways.

Neuropharmacological Effects

Research indicates that compounds with similar structures may exhibit neuroprotective properties. For instance, studies have shown that spirocyclic compounds can modulate neurotransmitter systems, potentially influencing conditions such as anxiety and depression. The specific neuropharmacological effects of this compound remain to be fully elucidated but may involve:

  • Modulation of serotonin and dopamine receptors.
  • Inhibition of monoamine oxidase activity.

In Vitro Studies

Several studies have explored the biological activity of similar compounds, providing insights into the potential effects of this compound:

Study FocusFindings
Antioxidant ActivityCompounds with spirocyclic structures demonstrated significant antioxidant properties, which may contribute to neuroprotective effects against oxidative stress in neuronal cells .
CytotoxicitySimilar azaspiro compounds have been tested for cytotoxic effects on various cancer cell lines, showing selective toxicity that could be beneficial in cancer therapy .
NeuroprotectionResearch on related compounds indicates potential protective effects against neurotoxic agents, suggesting a role in mitigating neurodegenerative diseases .

Case Studies

  • Neuroprotective Effects : A study involving related spirocyclic compounds demonstrated their ability to protect neuronal cells from apoptosis induced by oxidative stress. These findings suggest that this compound may offer similar protective benefits in neuronal contexts .
  • Antioxidant Properties : A comparative analysis highlighted that spirocyclic derivatives exhibit significant antioxidant activity, which could be leveraged in developing treatments for oxidative stress-related disorders .
  • Potential in Pain Management : Preliminary studies indicate that similar azaspiro compounds may act as dual ligands for opioid receptors, presenting a potential avenue for pain management therapies .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling tert-Butyl 1-amino-6-azaspiro[2.5]octane-6-carboxylate hydrochloride in laboratory settings?

  • Methodological Answer :

  • Eye/Skin Contact : Flush affected area with water for ≥15 minutes; remove contaminated clothing and seek medical attention if irritation persists .
  • Ingestion : Immediate mouth rinsing with water, followed by medical consultation to assess toxicity risks (e.g., respiratory or gastrointestinal effects) .
  • Storage : Store in airtight containers at controlled temperatures (e.g., 2–8°C) away from oxidizers and moisture. Use inert gas purging for oxygen-sensitive reactions .
  • Documentation : Maintain a safety log aligned with institutional Chemical Hygiene Plans, including incident reports and risk assessments .

Q. How can researchers optimize the synthesis of this spirocyclic compound to improve yield and purity?

  • Methodological Answer :

  • Computational Reaction Design : Use quantum chemical calculations (e.g., density functional theory) to model reaction pathways and identify energetically favorable intermediates .

  • Experimental Validation : Apply high-throughput screening (HTS) under varied conditions (temperature, solvent polarity, catalyst loading) to validate computational predictions .

  • Purification : Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization in polar aprotic solvents to isolate high-purity fractions .

    Optimization Parameters Example Conditions Impact on Yield/Purity
    Temperature (°C)25 vs. 80Higher temps may accelerate side reactions
    Solvent (polarity)DCM vs. THFLow polarity reduces byproduct formation
    Catalyst (mol%)5% Pd/C vs. 10% Pd/CExcess catalyst may degrade product

Q. What analytical techniques are most effective for characterizing this compound’s structure and stability?

  • Methodological Answer :

  • NMR Spectroscopy : Use 1^1H and 13^13C NMR to confirm spirocyclic conformation and amine/carboxylate functional groups. DMSO-d6 is preferred for solubility and proton exchange suppression .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]+^+) and detect degradation products .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability under nitrogen atmosphere (heating rate: 10°C/min) to determine decomposition thresholds .

Advanced Research Questions

Q. How can computational tools resolve contradictions between experimental and theoretical data for reaction mechanisms involving this compound?

  • Methodological Answer :

  • Pathway Discrepancy Analysis : Compare computed activation energies (via Gaussian or ORCA software) with experimental kinetic data (e.g., Arrhenius plots) to identify overlooked intermediates or transition states .
  • Error Source Evaluation : Quantify solvent effects (e.g., COSMO-RS model) and catalyst poisoning risks using sensitivity analysis .
  • Iterative Refinement : Integrate experimental findings (e.g., HPLC retention times) into machine learning algorithms (e.g., Bayesian optimization) to refine computational models .

Q. What strategies can mitigate challenges in scaling up the synthesis of this compound while maintaining stereochemical integrity?

  • Methodological Answer :

  • Reactor Design : Use continuous-flow reactors with precise temperature/pressure control to minimize exothermic side reactions .
  • In-line Monitoring : Implement PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time detection of stereochemical shifts .
  • Scale-up Criteria : Maintain geometric similarity (e.g., agitation speed, Reynolds number) between lab and pilot-scale setups to preserve reaction kinetics .

Q. How can researchers evaluate the compound’s stability under diverse experimental conditions (e.g., acidic, oxidative, or photolytic)?

  • Methodological Answer :

  • Forced Degradation Studies :

  • Acidic : Expose to 0.1M HCl at 40°C for 24h; monitor via HPLC for hydrolyzed byproducts.

  • Oxidative : Treat with 3% H2_2O2_2 under UV light; track peroxide adducts using LC-MS .

  • Photostability : Use a solar simulator (e.g., 1.2 million lux hours) to assess UV-induced degradation; correlate results with TD-DFT calculations for excited-state behavior .

    Stress Condition Key Degradation Products Analytical Method
    Acidic HydrolysisFree amine derivative1^1H NMR, HPLC
    OxidativeN-oxideHRMS, IR
    PhotolyticRing-opened isomerUV-Vis, XRPD

Q. What interdisciplinary approaches enhance the study of this compound’s reactivity in catalytic systems?

  • Methodological Answer :

  • Hybrid QM/MM Simulations : Combine quantum mechanics (QM) for active site modeling with molecular mechanics (MM) for bulk solvent effects in enzyme-mimetic catalysis .
  • Cross-disciplinary Collaboration : Partner with computational chemists to validate transition states and material scientists to design mesoporous supports for heterogeneous catalysis .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 1-amino-6-azaspiro[2.5]octane-6-carboxylate hydrochloride
Reactant of Route 2
tert-Butyl 1-amino-6-azaspiro[2.5]octane-6-carboxylate hydrochloride

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